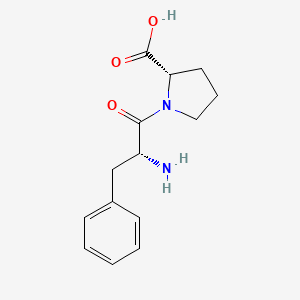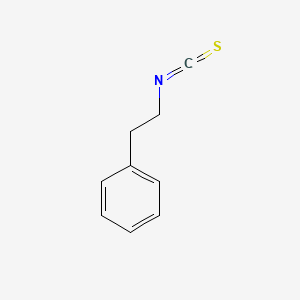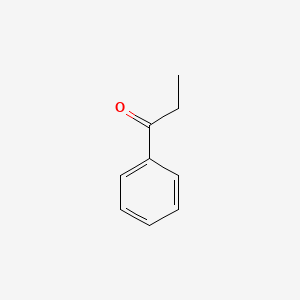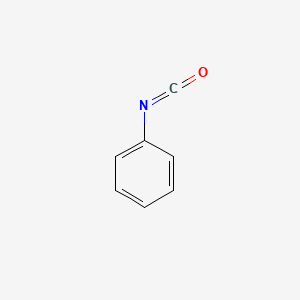
Phox-I1
Übersicht
Beschreibung
Phox-I1 is a small molecule inhibitor designed to target the interaction between Rac GTPase and p67phox, a component of the NADPH oxidase complex. This compound has been recognized for its ability to inhibit the production of reactive oxygen species (ROS) in neutrophils, making it a valuable tool in the study of inflammation and related disorders .
Wissenschaftliche Forschungsanwendungen
Phox-I1 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a tool to study the structure-activity relationship of small molecule inhibitors targeting protein-protein interactions. In biology, this compound is employed to investigate the role of reactive oxygen species in cellular processes and inflammation. In medicine, it has potential therapeutic applications in treating diseases characterized by excessive ROS production, such as chronic granulomatous disease, cancer, atherosclerosis, hypertension, chronic obstructive pulmonary disease, myocardial infarction, and stroke .
Wirkmechanismus
Target of Action
Phox-I1 is a small molecule inhibitor that primarily targets the NOX (Nicotinamide adenine dinucleotide phosphate oxidase) enzyme complex . The NOX enzyme complex plays a key role in the generation of reactive oxygen species (ROS), which are crucial for several biological functions . Among the seven known NOX isoforms, NOX2 is the first identified and is expressed in various cell types, including phagocytes, endothelial cells, platelets, microglia, neurons, and muscle cells .
Mode of Action
This compound operates by binding to p67phox , a subunit of the NOX2 complex, with a submicromolar affinity . This binding abrogates the interaction between p67phox and Rac1 GTPase , a necessary step in the signaling pathway leading to NOX2 activation . By inhibiting this interaction, this compound effectively suppresses NOX2-mediated superoxide production .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the NOX2 enzyme complex and the generation of ROS . By inhibiting the interaction between p67phox and Rac1, this compound prevents the activation of NOX2, thereby reducing the production of superoxide or hydrogen peroxide (H2O2) . This modulation of NOX2 activity can influence many aspects of innate and adaptive immunity .
Result of Action
The primary molecular effect of this compound is the inhibition of NOX2 activation, which leads to a reduction in ROS generation . On a cellular level, this results in the prevention of platelet activation in terms of release of P-selectin, secretion of ATP, and platelet aggregation . These effects suggest that this compound could be a potential approach for antithrombotic therapy .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, soil properties can affect the activity and community structure of phoD and phoX . .
Biochemische Analyse
Biochemical Properties
Phox-I1 binds to p67phox with submicromolar affinity, effectively inhibiting the binding of Rac1. This inhibition prevents the activation of NOX2, thereby reducing the production of superoxide anions. This compound has been shown to interact with various biomolecules, including enzymes and proteins involved in the NOX2 activation pathway. The interaction between this compound and p67phox is critical for its inhibitory effect on NOX2-mediated superoxide production .
Cellular Effects
This compound has been observed to influence various cellular processes, particularly in neutrophils. By inhibiting NOX2 activation, this compound reduces the production of ROS, which are essential for the immune response. This reduction in ROS production can impact cell signaling pathways, gene expression, and cellular metabolism. In human and murine neutrophils, this compound has been shown to dose-dependently inhibit superoxide production without detectable toxicity .
Molecular Mechanism
The mechanism of action of this compound involves its binding to p67phox, which prevents the interaction between p67phox and Rac1. This inhibition disrupts the activation of the NOX2 enzyme complex, leading to a decrease in superoxide production. This compound’s binding interactions with p67phox are crucial for its inhibitory effect, and its ability to abrogate Rac1 binding is a key aspect of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has shown stability in inhibiting NOX2-mediated superoxide production over extended periods. Long-term studies in vitro and in vivo have demonstrated that this compound maintains its inhibitory effects on ROS production without significant degradation or loss of efficacy .
Metabolic Pathways
This compound is involved in metabolic pathways related to the production of ROS. By inhibiting NOX2 activation, this compound affects the metabolic flux of superoxide anions and other ROS. The interaction of this compound with enzymes and cofactors in the NOX2 pathway is crucial for its inhibitory effect on ROS production .
Transport and Distribution
This compound is transported and distributed within cells and tissues, primarily targeting neutrophils. The compound interacts with transporters and binding proteins that facilitate its localization to the NOX2 enzyme complex. The distribution of this compound within cells is essential for its inhibitory effect on NOX2 activation and ROS production .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with the NOX2 enzyme complex. This compound’s activity and function are influenced by its localization, and any post-translational modifications or targeting signals that direct it to specific compartments or organelles are critical for its efficacy .
Vorbereitungsmethoden
Phox-I1 is synthesized through a rational design and in silico screening process. The synthetic route involves the identification of a small molecule that can bind to p67phox with high affinity, thereby preventing its interaction with Rac GTPase. The compound is then optimized through medicinal chemistry techniques to enhance its binding affinity and efficacy .
Analyse Chemischer Reaktionen
Phox-I1 primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. Its main function is to inhibit the interaction between Rac GTPase and p67phox, thereby preventing the activation of the NADPH oxidase complex. The compound binds to p67phox with submicromolar affinity, effectively blocking the binding of Rac1 and inhibiting NOX2-mediated superoxide production . Common reagents and conditions used in these studies include various buffers and cell culture conditions to maintain the activity of the NADPH oxidase complex .
Vergleich Mit ähnlichen Verbindungen
Phox-I1 is unique in its ability to specifically target the interaction between Rac GTPase and p67phox. Similar compounds include Phox-I2, which also targets the same interaction but with different binding affinities and efficacies . Other inhibitors of the NADPH oxidase complex include various small molecules and peptides that target different components of the complex, but this compound and Phox-I2 are among the few that specifically inhibit the Rac GTPase-p67phox interaction .
Eigenschaften
IUPAC Name |
9-methoxy-5-(3-nitrophenyl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4/c1-29-18-10-11-22-19(13-18)21-14-20(15-6-3-2-4-7-15)24-25(21)23(30-22)16-8-5-9-17(12-16)26(27)28/h2-13,21,23H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKZDTUTWZFSRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(N3C2CC(=N3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Adenosine-5'-[phenylalaninyl-phosphate]](/img/structure/B1677655.png)









